molecular formula C22H24N4O2S B15107580 N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetamide

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetamide

Cat. No.: B15107580
M. Wt: 408.5 g/mol
InChI Key: XPEJZEOTJJODRP-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetamide is a synthetic triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a propenyl (allyl) group at position 2. The triazole thiol group is linked via a sulfur atom to an acetamide backbone, which is further substituted with a 4-ethylphenyl group. This compound is structurally related to insect odorant receptor co-receptor (Orco) modulators such as VUAA1 and OLC15, but its 4-methoxyphenyl and propenyl substituents distinguish it from other analogs .

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O2S/c1-4-14-26-21(17-8-12-19(28-3)13-9-17)24-25-22(26)29-15-20(27)23-18-10-6-16(5-2)7-11-18/h4,6-13H,1,5,14-15H2,2-3H3,(H,23,27)

InChI Key

XPEJZEOTJJODRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and ethylphenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structure and possible biological activity.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VUAA1 (N-(4-Ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)

  • Structural Differences : VUAA1 replaces the 4-methoxyphenyl group with a 3-pyridinyl moiety and substitutes the propenyl group with an ethyl group at position 4 of the triazole ring.
  • Functional Impact : VUAA1 is a potent Orco agonist (EC₅₀ ~2.5 µM) , whereas the target compound’s 4-methoxyphenyl and propenyl groups may alter receptor binding. The pyridinyl group in VUAA1 enhances π-π stacking interactions with aromatic residues in Orco, while the methoxyphenyl group in the target compound may increase hydrophobicity and membrane permeability .
  • Physicochemical Properties : VUAA1 has a molecular weight of 424.5 g/mol and a LogP of 3.8, compared to the target compound’s molecular weight of 437.5 g/mol and estimated LogP of 4.2, suggesting slightly higher lipophilicity .

OLC12 (N-(4-Isopropylphenyl)-2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)

  • Structural Differences : OLC12 contains a 4-pyridinyl group and an isopropylphenyl acetamide moiety.
  • Functional Impact: OLC12 is a moderate Orco agonist (EC₅₀ ~15 µM) .

Compound U2 (2-(5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-(2-morpholinoacetamido)phenyl)acetamide)

  • Structural Differences: U2 replaces the propenyl group with a morpholinoacetamido-phenyl substituent.
  • Functional Impact : U2 exhibits anticancer activity via Bcl-2 inhibition (IC₅₀ ~0.8 µM) . The target compound’s propenyl group may reduce polar surface area, enhancing blood-brain barrier penetration compared to U2’s morpholine moiety.

Compound 9h (N-(4-Fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide)

  • Structural Differences : 9h features fluorophenyl groups at positions 4 and 5 of the triazole and a 4-fluorophenyl acetamide.
  • Functional Impact : 9h shows potent kinase inhibition (IC₅₀ ~0.12 µM) due to electron-withdrawing fluorine atoms enhancing binding affinity . The target compound’s methoxyphenyl group (electron-donating) may reduce potency but improve metabolic stability compared to fluorinated analogs .

Thiazolotriazole Derivatives (e.g., Compounds 26–32)

  • Structural Differences : These compounds replace the triazole with a thiazolotriazole core and include morpholine or piperazine substituents .
  • Functional Impact : Thiazolotriazoles exhibit anti-infective activity (MIC ~1–4 µg/mL) due to enhanced hydrogen bonding from sulfur and nitrogen atoms. The target compound’s propenyl group may confer distinct steric effects, altering target selectivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) LogP Reference
Target Compound 1,2,4-Triazole 4-Methoxyphenyl, Propenyl Under investigation ~4.2
VUAA1 1,2,4-Triazole 3-Pyridinyl, Ethyl Orco agonist (2.5 µM) 3.8
OLC12 1,2,4-Triazole 4-Pyridinyl, Isopropylphenyl Orco agonist (15 µM) 4.1
U2 1,2,4-Triazole Morpholinoacetamido, 4-Methoxyphenyl Bcl-2 inhibitor (0.8 µM) 3.5
9h 1,2,4-Triazole 4-Fluorophenyl, 2-Fluorophenyl Kinase inhibitor (0.12 µM) 4.0
Compound 26 (Thiazolotriazole) Thiazolotriazole 4-Methoxyphenyl, Morpholine Anti-infective (MIC 1 µg/mL) 2.9

Key Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve metabolic stability but may reduce binding affinity compared to electron-withdrawing groups (e.g., fluorine) .
  • Biological Targets : The propenyl group in the target compound may confer unique interactions with hydrophobic pockets in enzymes or receptors, distinguishing it from ethyl or morpholine-containing analogs .
  • Synthetic Feasibility : S-Alkylation of triazole thiols (as in and ) is a viable route for synthesizing the target compound, though propenyl introduction may require optimized conditions to avoid polymerization .

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